molecular formula C16H20N2O2S B3019713 (Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone CAS No. 905764-08-1

(Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone

Cat. No.: B3019713
CAS No.: 905764-08-1
M. Wt: 304.41
InChI Key: BEBKSPHJCZONJW-MSUUIHNZSA-N
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Description

The compound (Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a thiazole derivative characterized by a partially saturated 2,3-dihydrothiazole core. Key structural features include:

  • A (Z)-configuration at the imino group (C=N), which influences stereochemical interactions.
  • A 2-hydroxyethyl group at position 3, enhancing hydrophilicity and hydrogen-bonding capacity.
  • A methyl group at position 4 and an ethanone moiety at position 5, both modulating electronic and steric properties.

Properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-10-5-6-14(11(2)9-10)17-16-18(7-8-19)12(3)15(21-16)13(4)20/h5-6,9,19H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBKSPHJCZONJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone, identified by its CAS number 905764-08-1, is a thiazole derivative with potential biological activities. This compound features a complex structure that includes an imino group, a hydroxyethyl moiety, and a thiazole ring, which contribute to its pharmacological properties.

  • Molecular Formula: C₁₆H₂₀N₂O₂S
  • Molecular Weight: 304.4 g/mol
  • Structure: The compound includes a thiazole ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group enhances solubility and facilitates transport across cell membranes, while the thiazole ring may engage in interactions with multiple biological pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate effectiveness against various bacterial strains. For example, certain thiazole derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Compound Target Bacteria Activity
Thiazole Derivative AS. aureusEffective
Thiazole Derivative BE. coliModerate
(Z)-1-(...)TBDTBD

Cytotoxicity

The cytotoxic effects of thiazole derivatives have been documented in several studies. For instance, IC50 values indicate varying degrees of cytotoxicity among different derivatives, suggesting that modifications in structure can significantly influence biological activity.

Compound IC50 (µg/cm³) Activity
Compound I< 0.125High Cytotoxicity
Compound II0.068Very High Cytotoxicity
(Z)-1-(...)TBDTBD

Case Studies

  • Anticancer Potential : A study focusing on quinazoline derivatives demonstrated that structural modifications can lead to enhanced anticancer properties. Similar approaches could be explored for (Z)-1-(...) to evaluate its efficacy against cancer cell lines .
  • Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of thiazole derivatives suggest that (Z)-1-(...) may serve as a potential inhibitor for specific enzymes involved in metabolic pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiazole derivatives possess significant antimicrobial properties. The presence of the thiazole ring in (Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone enhances its ability to inhibit bacterial growth. Studies have shown that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. The compound under discussion has shown promise in preliminary studies where it was tested against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which could be a significant area for further research and development .

Agricultural Applications

Pesticidal Properties
The compound's structural characteristics suggest potential as a pesticide. Similar thiazole compounds have been documented for their effectiveness against pests and pathogens affecting crops. Research indicates that the introduction of this compound into formulations could enhance pest resistance in agricultural practices .

Material Science

Polymer Chemistry
In material science, thiazole derivatives are being explored for their role as additives in polymer formulations. The incorporation of this compound into polymer matrices may improve thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAntimicrobial activity
Anticancer potential
Agricultural ApplicationsPesticidal properties
Material ScienceAdditive in polymer formulations

Case Studies

  • Antimicrobial Study : A study conducted by Mansuroğlu et al. demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli when tested at varying concentrations. The results indicated that compounds with similar structural motifs to this compound could serve as templates for developing new antibiotics.
  • Cancer Cell Line Testing : In vitro testing on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests its potential utility as a lead compound in anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

a) Amino vs. Imino Groups
  • 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ( ): The amino group (-NH₂) at position 2 enables hydrogen bonding but lacks the steric bulk of the imino group. Compared to the target compound, this simpler analog exhibits lower lipophilicity (logP ~1.2 vs. ~2.5 estimated for the target) and higher solubility in polar solvents.
b) Hydroxyethyl vs. Methoxy Groups
  • {(2Z)-4-Amino-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone ( ): Methoxy groups (-OCH₃) increase lipophilicity (logP ~3.0) and electron-donating effects, enhancing metabolic stability but reducing aqueous solubility. The target compound’s hydroxyethyl group (-CH₂CH₂OH) balances hydrophilicity (logP ~2.5) and hydrogen-bonding capacity, favoring pharmacokinetic properties.

Ring Saturation and Conformational Flexibility

  • Fully Aromatic Thiazoles (e.g., compounds in ): Aromatic thiazoles (e.g., (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one) exhibit planar rigidity, favoring interactions with flat binding sites.
  • Target Compound’s Dihydrothiazole Core :

    • Partial saturation allows conformational adaptability, which may improve binding to flexible protein pockets but reduce thermal stability.

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents logP (Est.) Melting Point (°C) Key Functional Groups Reference
Target Compound 2-(2,4-dimethylphenylimino), 3-(2-hydroxyethyl), 4-methyl 2.5 150–170 Imino, hydroxyethyl
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 2-amino, 4-methyl 1.2 190–195 Amino
{(2Z)-4-Amino-2-[(4-methoxyphenyl)imino]-…methanone 4-methoxyphenyl, 4-amino 3.0 170–185 Imino, methoxy
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Benzylidene, phenylamino 2.8–3.5 180–220 Benzylidene, amino

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-1-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone be optimized for reproducibility and yield?

  • Methodological Answer :

  • Reaction Conditions : Use reflux in ethanol or methanol (60–80°C) with stoichiometric equivalents of 2,4-dimethylphenylamine and 3-(2-hydroxyethyl)-4-methylthiazolidinone precursors. Monitor reaction progress via TLC .
  • Purification : Employ column chromatography with ethyl acetate/hexane (3:7 ratio) to isolate the product. Recrystallization from ethanol improves purity .
  • Catalysis : Test acidic (e.g., HCl) or basic (e.g., triethylamine) catalysts to enhance imine bond formation, as demonstrated in analogous hydrazone syntheses .

Q. What characterization techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • Elemental Analysis (CHNS) : Verify empirical formula (e.g., C, H, N, S content) with <0.3% deviation from theoretical values .
  • Spectroscopy :
  • FTIR : Confirm imine (C=N, ~1600–1650 cm⁻¹) and hydroxyethyl (O–H, ~3200–3500 cm⁻¹) functional groups .
  • NMR : Assign (Z)-configuration via NOESY correlations (e.g., spatial proximity of methyl and imine protons) .
  • Single-Crystal X-ray Diffraction : Resolve stereochemistry and bond lengths (e.g., C–N imine bond ~1.28 Å) using data collected at 90 K .

Q. How can solubility and stability be evaluated under laboratory conditions?

  • Methodological Answer :

  • Solubility Screening : Test polar (DMSO, methanol) and non-polar (chloroform, hexane) solvents via saturation shake-flask method .
  • Stability Studies :
  • pH Stability : Incubate in buffered solutions (pH 1–12) for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for thiazolidinones) .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis spectra (e.g., λ_max ~300 nm) .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to predict aggregation behavior .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Case Example : If NMR suggests a (Z)-configuration but X-ray data shows minor deviations in bond angles, cross-validate using:
  • Variable-Temperature NMR : Assess conformational flexibility of the hydroxyethyl group .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

Q. What strategies are effective for studying bioactivity mechanisms, such as enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Prioritize binding poses with low RMSD (<2.0 Å) and high affinity scores .
  • Kinetic Assays : Measure IC₅₀ values via spectrophotometric assays (e.g., inhibition of β-lactamase activity) .

Q. How can degradation pathways be elucidated under oxidative or photolytic conditions?

  • Methodological Answer :

  • Stress Testing : Expose to UV light (254 nm) or H₂O₂ (3% v/v) for 48 hours. Identify degradation products via LC-MS/MS (e.g., m/z peaks corresponding to imine cleavage) .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydroxylation of the thiazolidinone ring .

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